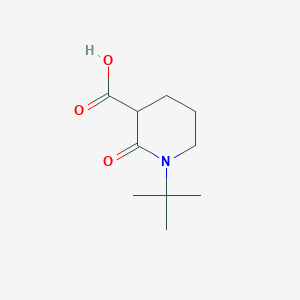

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-tert-butyl-2-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIONVRLBNWWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCC(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural features and properties of 1-tert-butyl-2-oxopiperidine-3-carboxylic acid and related compounds:

Physicochemical Properties and Reactivity

- Reactivity of the Oxo Group : The ketone at C2 in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in reductive amination or Grignard reactions). In contrast, compounds with oxo at C3 (e.g., 3-oxopiperidine-1-carboxylic acid tert-butyl ester) exhibit reduced steric hindrance, favoring different reaction pathways .

- Lipophilicity : Fluorinated derivatives (e.g., 3-fluoropiperidine analog) show higher logP values (~1.2) compared to the target compound (~0.8 estimated), impacting membrane permeability in drug design .

- Conformational Effects: The cyclopropane-containing analog (C14H23NO4) introduces rigidity, which may restrict binding to biological targets compared to the more flexible target compound .

Biological Activity

1-Tert-butyl-2-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and industry.

This compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of bases like triethylamine in organic solvents such as dichloromethane to optimize yield and purity.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine derivative + tert-butyl chloroformate | Organic solvent (e.g., dichloromethane), low temperature | High |

Biological Activity

The biological activity of this compound primarily stems from its role as a precursor for synthesizing biologically active compounds. It has been evaluated for various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit considerable antimicrobial effects, especially against Gram-positive bacteria. For instance, certain synthesized derivatives have shown minimum inhibitory concentrations (MIC) ranging from <0.008 to 32 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound possess cytotoxic effects against cancer cell lines. For example, derivatives were tested against HL-60 leukemia cells, showing IC50 values indicative of moderate antiproliferative activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may function as a ligand that binds to enzymes or receptors, modulating their activity and influencing cellular processes such as apoptosis or microbial growth inhibition.

Case Studies

Several studies have investigated the biological activities of compounds derived from this compound:

- Antimycobacterial Activity : A study reported that derivatives showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values significantly lower than traditional antibiotics .

- Anticancer Studies : In a series of experiments, derivatives were tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity. Notably, some compounds demonstrated enhanced potency compared to established chemotherapeutics .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other piperidine derivatives. Below is a comparison table highlighting its properties relative to similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Unique substitution pattern |

| 1-tert-butyl-3-methyl-4-oxopiperidine | Moderate antibacterial | Less potent than the target compound |

| tert-butyl 4-(azidomethyl)piperidine | Limited activity reported | Used in specialty chemical applications |

Q & A

Q. What are the critical parameters for synthesizing 1-Tert-butyl-2-oxopiperidine-3-carboxylic acid?

Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

- Controlled oxidation at the 2-position of the piperidine ring to form the oxo group, often employing oxidizing agents like KMnO₄ or RuO₄ under acidic conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, while purification via column chromatography ensures high purity (>98%) .

- Temperature control : Reactions are typically conducted at 0–25°C to avoid decomposition .

Q. How is the compound characterized to confirm structural integrity?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and carboxylic acid resonance .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 305.37) confirm molecular weight .

- Infrared Spectroscopy (IR) : Bands at ~1700 cm⁻¹ (C=O stretch for carboxylic acid and Boc group) and ~1650 cm⁻¹ (oxopiperidine) .

Q. What safety precautions are required during handling?

- Acute toxicity : Classified as Category 4 (oral, dermal, inhalation), requiring PPE (gloves, goggles, lab coat) .

- Storage : Stable at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .

- Disposal : Use licensed waste management services for contaminated solvents or unused product .

Advanced Research Questions

Q. How can structural modifications enhance pharmacological activity?

- Functional group tuning : Substituting the phenyl group (e.g., with trifluoromethyl) increases metabolic stability and target affinity .

- Stereochemical control : The (3S,4R) configuration (as in CAS 652971-20-5) improves binding to enzymes like proteases or kinases .

- Carboxylic acid derivatization : Conversion to esters or amides modulates bioavailability and blood-brain barrier penetration .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., de-Boc derivatives) can skew assays. Use HPLC purity data (>98%) and orthogonal assays (e.g., SPR vs. cell-based) .

- Assay conditions : pH-dependent solubility (pKa ~4.5 for the carboxylic acid) affects in vitro activity. Buffer optimization (e.g., PBS at pH 7.4) is critical .

Q. What are the stability challenges under non-ambient conditions?

- Thermal degradation : Above 40°C, the Boc group decomposes, releasing CO₂ and forming piperidine intermediates. Monitor via TGA/DSC .

- Photolytic degradation : UV exposure (λ < 300 nm) cleaves the oxopiperidine ring. Store in amber vials .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.